![molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7](/img/structure/B2378885.png)
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re asking about seems to be a derivative of carbamic acid, with a 4-chlorophenyl group, a 3-butenyl group, and a methyl ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be based on the carbamic acid core, with the various groups attached. The 4-chlorophenyl group would likely contribute to the overall polarity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methyl ester group) would all influence its properties .
Scientific Research Applications
Gas Chromatography Mass Spectrometry
A study demonstrates the application of gas chromatography/mass spectrometry to phenylurea pesticides, including the formation of esters like N-(3,4-dichlorophenyl)carbamic acid during the chromatographic analysis. This is crucial as the esters, such as the methyl ester , can be misidentified as the original pesticide in certain solvents (Tamiri & Zitrin, 1987).
Hydrolytic Degradation in Herbicides
Research on the alkaline hydrolysis of the herbicide Barban, which contains a similar structure, elucidates the process by which it degrades to 3-chloroaniline, passing through intermediate compounds including N-(3-chlorophenyl)carbamic acid (Bergon, Kouda-Bonafos, & Calmon, 1987).
Pharmacological Action of Analogues
A study from 1931 examined various carbamic esters for physostigmine-like actions, investigating their effects on intestinal peristalsis and other physiological responses, highlighting the diverse potential applications of such compounds in pharmacology (Aeschlimann & Reinert, 1931).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines includes derivatives similar to the compound . The study provides insights into the activity against various insects, emphasizing the role of molecular conformation in determining insecticidal efficacy (Hasan et al., 1996).
Synthesis Processes
The synthesis of tolylenediisocyanate without phosgene involves carbamic acid esters, demonstrating the compound's relevance in innovative chemical manufacturing processes (Aso & Baba, 2003).
Inhibition of Lipolytic Enzymes
A study on the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester suggests potential applications in enzyme inhibition, with implications for understanding metabolic processes (Wallach & Ko, 1963).
Chemoenzymatic Synthesis
Research on the chemoenzymatic synthesis of pharmacologically active GABA analogues involves derivatives similar to CarbaMic acid, indicating its potential in synthesizing neuroactive compounds (Felluga et al., 2005).
properties
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
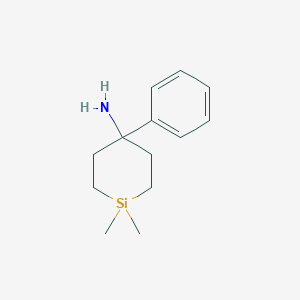
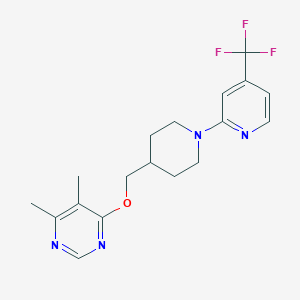
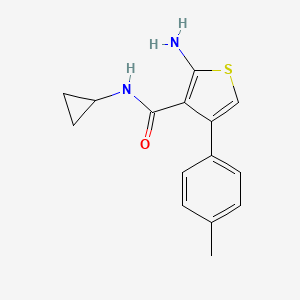
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
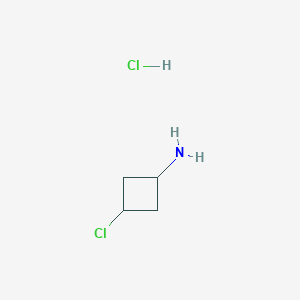
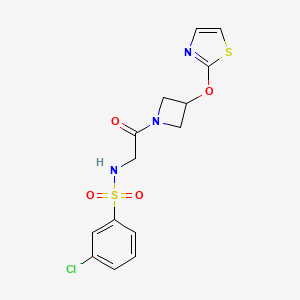
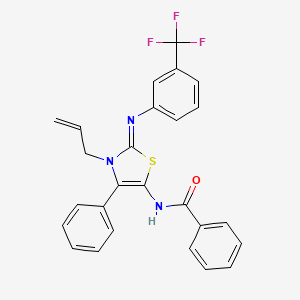
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)
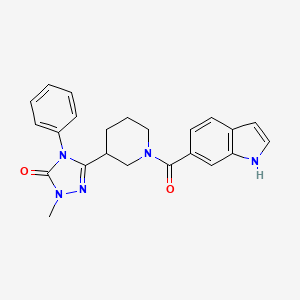
![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)